molecular formula C7H3N3S B2505240 [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile CAS No. 2114162-42-2

[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile

Cat. No.: B2505240
CAS No.: 2114162-42-2
M. Wt: 161.18
InChI Key: AXLGKSQQAPRYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structural framework of this compound allows for diverse chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Catalysts and automated systems are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyridines
  • Thiazolo[4,5-b]pyridines
  • Pyrano[2,3-d]thiazoles

Uniqueness: [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

[1,2]thiazolo[5,4-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLGKSQQAPRYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.